N-Ethyl Substitution Enhances Lipophilicity
The target compound's computed XLogP3-AA of -1.9 [1] represents a >1.2 log unit increase over (S)-azetidine-2-carboxylic acid (Aze), which carries a secondary amine and displays a computed LogP of -3.1 (ChemAxon) [2]. The N-ethyl derivative lacks a hydrogen-bond donor on the ring nitrogen, reducing HBD count from 2 (Aze) to 1, and elevating rotatable bond count from 1 (Aze) to 2, both of which contribute to the higher lipophilicity [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: -1.9 |
| Comparator Or Baseline | (S)-Azetidine-2-carboxylic acid (Aze): LogP -3.1 (ChemAxon) |
| Quantified Difference | Δ LogP ≈ +1.2 |
| Conditions | Computed values; PubChem XLogP3-AA vs. ChemAxon LogP for Aze |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability for the N-ethyl derivative in cell-based assays and prodrug design, enabling distinct ADME profiles not achievable with Aze.
- [1] PubChem. (2025). Compound Summary for CID 45087388: (2S)-1-Ethylazetidine-2-carboxylic acid. XLogP3-AA: -1.9. View Source
- [2] FoodDB. (2010). Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). LogP: -3.1 (ChemAxon). View Source
